

Application Notes and Protocols for Radiolabeling Epidepride in PET Imaging

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Compound of Interest

Compound Name: *Epidepride*

Cat. No.: *B019907*

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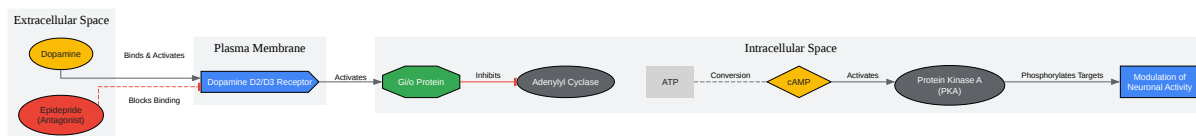
These application notes provide detailed protocols for the radiolabeling of **Epidepride** with Carbon-11 ($[^{11}\text{C}]\text{Epidepride}$) and Fluorine-18 ($[^{18}\text{F}]\text{Epidepride}$) for use in Positron Emission Tomography (PET) imaging studies targeting the dopamine D2/D3 receptors. The protocols are designed for automated synthesis modules commonly used in radiopharmaceutical production.

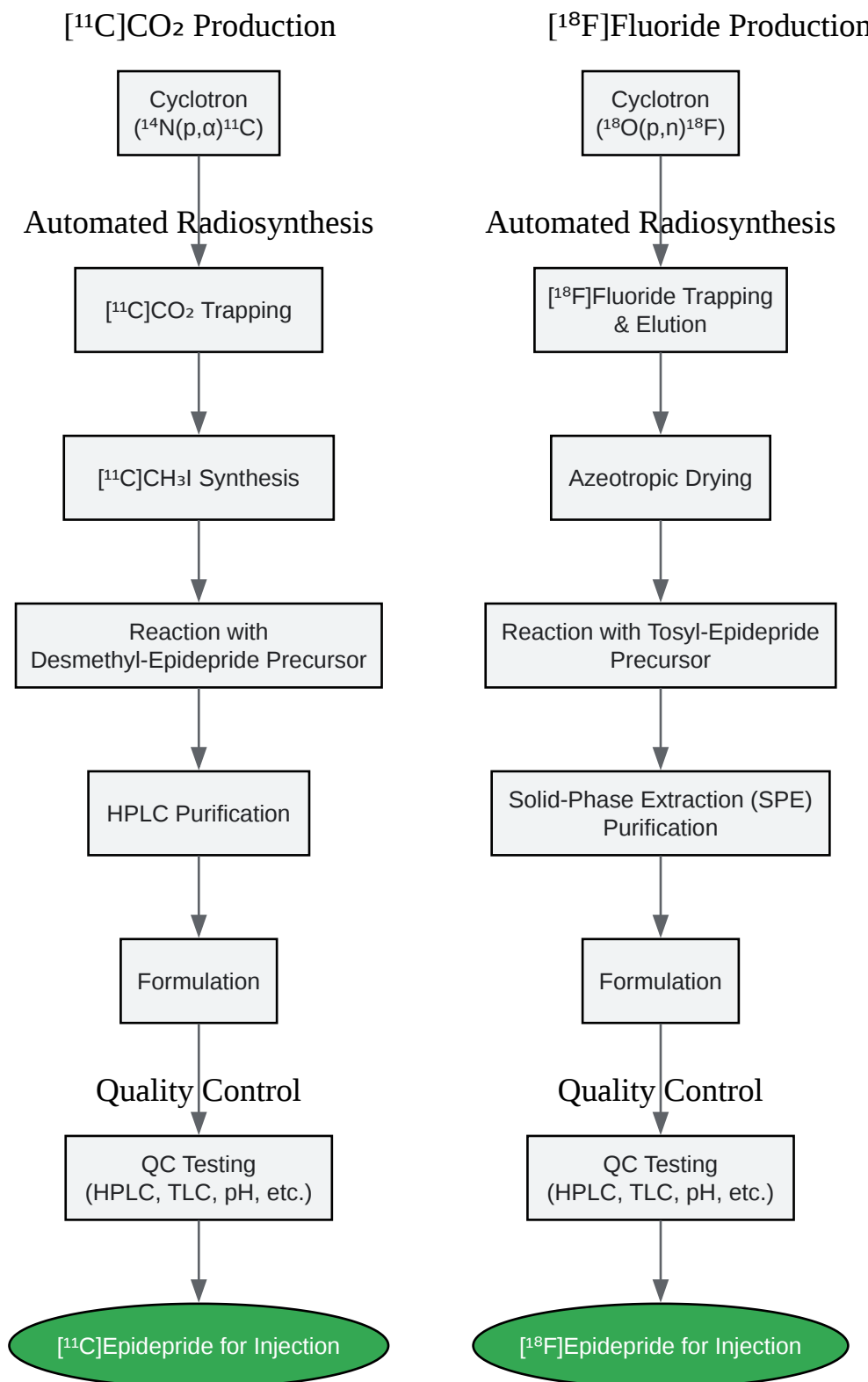
Introduction

Epidepride is a high-affinity antagonist for dopamine D2 and D3 receptors, making it a valuable tool for in-vivo imaging of these receptors in the brain. PET imaging with radiolabeled **Epidepride** allows for the quantification and localization of D2/D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction. This document outlines the synthesis, quality control, and necessary background information for the preparation of $[^{11}\text{C}]\text{Epidepride}$ and $[^{18}\text{F}]\text{Epidepride}$.

Dopamine D2/D3 Receptor Signaling Pathway

Epidepride acts as an antagonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release.





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